molecular formula C8H15NO2 B1638777 ethyl (E)-4-(dimethylamino)but-2-enoate CAS No. 98552-51-3

ethyl (E)-4-(dimethylamino)but-2-enoate

Katalognummer: B1638777
CAS-Nummer: 98552-51-3
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: NQGDOVGPZYTTCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl (E)-4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C8H15NO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

ethyl (E)-4-(dimethylamino)but-2-enoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

ethyl (E)-4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

ethyl (E)-4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl (E)-4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to bind to specific sites on target molecules .

Vergleich Mit ähnlichen Verbindungen

ethyl (E)-4-(dimethylamino)but-2-enoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.

Eigenschaften

CAS-Nummer

98552-51-3

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

ethyl 4-(dimethylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)6-5-7-9(2)3/h5-6H,4,7H2,1-3H3

InChI-Schlüssel

NQGDOVGPZYTTCH-UHFFFAOYSA-N

SMILES

CCOC(=O)C=CCN(C)C

Isomerische SMILES

CCOC(=O)/C=C/CN(C)C

Kanonische SMILES

CCOC(=O)C=CCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.